molecular formula C17H17NO3 B6641829 2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide

2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide

Numéro de catalogue B6641829
Poids moléculaire: 283.32 g/mol
Clé InChI: QIUGRIAAIYGZCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, it has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.

Mécanisme D'action

The endocannabinoid system is a complex signaling system that regulates a wide range of physiological processes, including pain, appetite, and mood. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and central nervous system. When activated by endocannabinoids or exogenous cannabinoids, the CB1 receptor modulates neurotransmitter release and neuronal excitability.
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide works by binding to the CB1 receptor and preventing the binding of endocannabinoids or exogenous cannabinoids. This results in a decrease in CB1 receptor activation and downstream signaling. By blocking the CB1 receptor, this compound can help researchers better understand the role of the endocannabinoid system in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the uptake of the endocannabinoid anandamide and increase the release of glutamate in the hippocampus. In vivo studies have shown that this compound can reduce pain sensitivity, decrease food intake, and impair memory consolidation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide in scientific research is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and avoid off-target effects. Additionally, this compound is a well-characterized compound that has been extensively studied in vitro and in vivo.
However, there are also limitations to using this compound in lab experiments. One limitation is that it is a synthetic compound that may not accurately reflect the effects of endocannabinoids in the body. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Orientations Futures

There are many potential future directions for research using 2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide. One area of interest is the role of the endocannabinoid system in pain processing and the development of new analgesics. Another area of interest is the potential therapeutic use of CB1 receptor antagonists in the treatment of obesity and metabolic disorders. Finally, further research is needed to better understand the physiological and pathological functions of the endocannabinoid system and its potential as a therapeutic target.

Méthodes De Synthèse

2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including lithium aluminum hydride, boron trifluoride etherate, and dichloromethane. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide is primarily used in scientific research as a tool to study the endocannabinoid system. It is a selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body. By blocking the CB1 receptor, researchers can investigate the physiological and pathological functions of the endocannabinoid system.

Propriétés

IUPAC Name

2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-8-4-2-6-13(15)16(20)18-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,19,21H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUGRIAAIYGZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.